molecular formula C15H18INO B3528538 N-[2-(1-cyclohexen-1-yl)ethyl]-4-iodobenzamide

N-[2-(1-cyclohexen-1-yl)ethyl]-4-iodobenzamide

Cat. No.: B3528538
M. Wt: 355.21 g/mol
InChI Key: PKJVFIQQVCJIGE-UHFFFAOYSA-N
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Description

“N-[2-(1-cyclohexen-1-yl)ethyl]-4-iodobenzamide” is a chemical compound that contains a cyclohexene ring, which is a six-membered ring with one double bond, attached to an ethyl group (a two-carbon chain). This is further connected to an amide group (consisting of a carbonyl group (C=O) and a nitrogen), which is substituted with an iodine atom on the fourth carbon of the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (in this case, 2-(1-cyclohexen-1-yl)ethylamine) with an acid chloride or an ester (in this case, 4-iodobenzoyl chloride or 4-iodobenzoic acid ester) to form the amide bond .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclohexene ring, the ethyl chain, and the benzamide group. The iodine atom on the benzene ring would be a significant heavy atom that could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

As for the chemical reactions, the compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the double bond in the cyclohexene ring could undergo addition reactions, and the amide group could be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the iodine atom could increase the compound’s molecular weight and could potentially enhance its lipophilicity .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound could involve further studies to explore its potential uses. For example, if it shows promising biological activity, it could be developed into a drug. Alternatively, it could be used as a building block in the synthesis of more complex molecules .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18INO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJVFIQQVCJIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1-cyclohexen-1-yl)ethyl]-4-iodobenzamide
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